(3S,4R)-1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid: is a chiral compound with potential applications in various fields of scientific research. The compound features a pyrrolidine ring substituted with a benzyl group and a pyrazolyl group, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrrolidine precursor and introduce the benzyl and pyrazolyl groups through a series of substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable reagents, optimizing reaction conditions, and implementing purification techniques such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl and pyrazolyl groups can be substituted with other functional groups to create new analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups like halides or amines.
Scientific Research Applications
rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid hydrochloride
- rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid
Uniqueness
rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of both benzyl and pyrazolyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
Properties
Molecular Formula |
C16H19N3O2 |
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Molecular Weight |
285.34 g/mol |
IUPAC Name |
(3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H19N3O2/c1-18-9-13(7-17-18)14-10-19(11-15(14)16(20)21)8-12-5-3-2-4-6-12/h2-7,9,14-15H,8,10-11H2,1H3,(H,20,21)/t14-,15+/m0/s1 |
InChI Key |
COZZSZXKTQJWGN-LSDHHAIUSA-N |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3 |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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